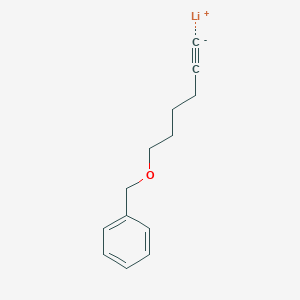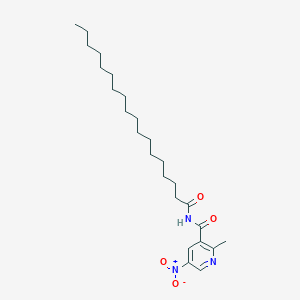![molecular formula C15H9F5O3 B14615643 [2-(1,1,2,2,2-Pentafluoroethoxy)phenyl] benzoate CAS No. 60702-01-4](/img/structure/B14615643.png)
[2-(1,1,2,2,2-Pentafluoroethoxy)phenyl] benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(1,1,2,2,2-Pentafluoroethoxy)phenyl] benzoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a benzoate group attached to a phenyl ring, which is further substituted with a pentafluoroethoxy group. The presence of the pentafluoroethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,1,2,2,2-Pentafluoroethoxy)phenyl] benzoate typically involves the esterification of 2-(1,1,2,2,2-Pentafluoroethoxy)phenol with benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(1,1,2,2,2-Pentafluoroethoxy)phenyl] benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2-(1,1,2,2,2-Pentafluoroethoxy)phenol and benzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The pentafluoroethoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or acetonitrile.
Major Products Formed
Hydrolysis: 2-(1,1,2,2,2-Pentafluoroethoxy)phenol and benzoic acid.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[2-(1,1,2,2,2-Pentafluoroethoxy)phenyl] benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce the pentafluoroethoxy group into target molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of [2-(1,1,2,2,2-Pentafluoroethoxy)phenyl] benzoate involves its interaction with specific molecular targets and pathways. The pentafluoroethoxy group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity to enzymes or receptors. The ester bond can be hydrolyzed in biological systems, releasing the active phenol and benzoic acid moieties, which may exert their effects through various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl benzoate: An ester with a similar benzoate group but lacks the pentafluoroethoxy substitution.
Methyl benzoate: Another ester with a benzoate group, commonly used in perfumes and flavorings.
Isopropyl benzoate: An ester with a benzoate group and an isopropyl substitution.
Uniqueness
The presence of the pentafluoroethoxy group in [2-(1,1,2,2,2-Pentafluoroethoxy)phenyl] benzoate imparts unique chemical properties, such as increased lipophilicity and resistance to metabolic degradation
Eigenschaften
CAS-Nummer |
60702-01-4 |
|---|---|
Molekularformel |
C15H9F5O3 |
Molekulargewicht |
332.22 g/mol |
IUPAC-Name |
[2-(1,1,2,2,2-pentafluoroethoxy)phenyl] benzoate |
InChI |
InChI=1S/C15H9F5O3/c16-14(17,18)15(19,20)23-12-9-5-4-8-11(12)22-13(21)10-6-2-1-3-7-10/h1-9H |
InChI-Schlüssel |
UXFFOZWNYXNOJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2OC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


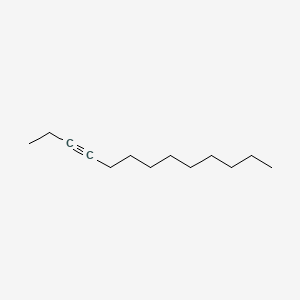
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol](/img/structure/B14615579.png)
![1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14615583.png)
![19-Methyl-6,7,9,10,18,19,20,21-octahydro-17h-dibenzo[b,k][1,4,7,10,13,16]pentaoxazacyclooctadecine](/img/structure/B14615584.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline](/img/structure/B14615598.png)
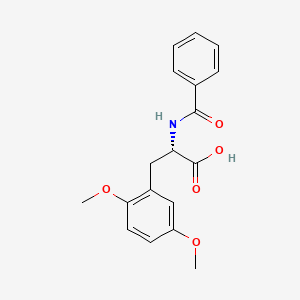
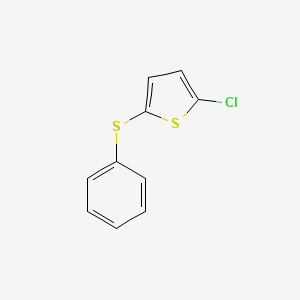
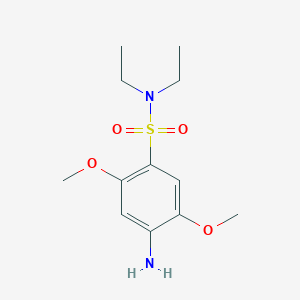
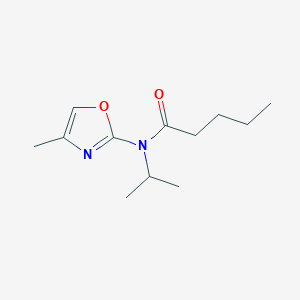
![4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14615632.png)
